molecular formula C28H34N2O5S B2582692 4-({[(4-tert-butylphenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide CAS No. 727689-27-2

4-({[(4-tert-butylphenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No. B2582692
M. Wt: 510.65
InChI Key: NRODGSGRIOFIRF-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a sulfonyl group, an amide group, and an aromatic ring. These functional groups suggest that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The compound’s structure includes an aromatic ring, which is a ring of carbon atoms with alternating single and double bonds. This structure is very stable and can participate in certain types of chemical reactions .


Chemical Reactions Analysis

The compound’s aromatic ring and sulfonyl group suggest that it could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of an aromatic ring could make the compound relatively nonpolar and insoluble in water .

Scientific Research Applications

Synthesis and Material Properties

  • Polymer Synthesis : Aromatic sulfonamides have been utilized in the synthesis of ortho-linked polyamides with exceptional solubility and thermal stability. These polyamides form transparent, flexible, and tough films, indicating potential applications in materials science for high-performance polymers (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

  • Semifluorinated Aromatic Polyamides : Research into semifluorinated organo-soluble aromatic polyamides has shown these materials to have high glass-transition temperatures and excellent thermal stability, making them suitable for advanced applications requiring robust materials (Debaditya Bera et al., 2012).

Biomedical Applications

  • Antimicrobial Activity : Compounds structurally related to sulfonamides have demonstrated antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents (M. Ghorab et al., 2017).

  • Chiral Recognition : Amino-acid functionalized polymers have been developed for the selective recognition of chiral molecules, indicating applications in biochemical assays and pharmaceutical ingredient separation (Liqi Dong et al., 2016).

Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, it should be handled with care, following all safety protocols .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include studying its reactivity, its potential uses in medicinal chemistry, and its physical and chemical properties .

properties

IUPAC Name

4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O5S/c1-28(2,3)23-11-13-24(14-12-23)36(32,33)30-19-21-6-9-22(10-7-21)27(31)29-17-16-20-8-15-25(34-4)26(18-20)35-5/h6-15,18,30H,16-17,19H2,1-5H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRODGSGRIOFIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[(4-tert-butylphenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

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